Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom The compound also features a fluorophenyl group, a phenylcarbamoylamino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Phenylcarbamoylamino Group: This group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile, such as an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using suitable reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the fluorophenyl and phenylcarbamoylamino groups, resulting in different chemical properties and applications.
4-(4-Fluorophenyl)thiophene-2-carboxylate: Similar structure but lacks the phenylcarbamoylamino group, leading to different biological activities.
2-(Phenylcarbamoylamino)thiophene-3-carboxylate: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(phenylcarbamoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-19(24)17-16(13-8-10-14(21)11-9-13)12-27-18(17)23-20(25)22-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCLNPBYIJUVCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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